tert-Butyl (1-(tert-butyl)-5-formyl-1H-pyrazol-4-yl)carbamate
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Overview
Description
tert-Butyl (1-(tert-butyl)-5-formyl-1H-pyrazol-4-yl)carbamate: is a chemical compound that features a pyrazole ring substituted with a formyl group and a tert-butyl carbamate group
Mechanism of Action
Mode of Action
It is known that tert-butyl carbamates, a group to which this compound belongs, are often used in the synthesis of various organic compounds, including n-boc-protected anilines . The Boc group is stable towards most nucleophiles and bases .
Biochemical Pathways
Tert-butyl carbamates are often used as intermediates in the synthesis of other compounds, suggesting that they may play a role in various biochemical pathways depending on the final product .
Action Environment
It’s worth noting that the stability of the boc group in tert-butyl carbamates is generally good under a variety of conditions .
Preparation Methods
The synthesis of tert-Butyl (1-(tert-butyl)-5-formyl-1H-pyrazol-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrazole derivative. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to introduce the tert-butyl carbamate group . The reaction conditions often involve the use of a base such as triethylamine (Et3N) in an organic solvent like dichloromethane (DCM) at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
tert-Butyl (1-(tert-butyl)-5-formyl-1H-pyrazol-4-yl)carbamate undergoes various chemical reactions, including:
Scientific Research Applications
tert-Butyl (1-(tert-butyl)-5-formyl-1H-pyrazol-4-yl)carbamate has several applications in scientific research:
Comparison with Similar Compounds
Similar compounds to tert-Butyl (1-(tert-butyl)-5-formyl-1H-pyrazol-4-yl)carbamate include:
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
tert-Butyl carbanilate: Known for its use in the synthesis of various organic compounds and as a protecting group in organic synthesis.
tert-Butyl-N-methylcarbamate: Utilized in the synthesis of carbamate pesticides and other agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Biological Activity
tert-Butyl (1-(tert-butyl)-5-formyl-1H-pyrazol-4-yl)carbamate is a chemical compound belonging to the class of pyrazole derivatives, which are known for their diverse biological activities. This compound features a tert-butyl group and a formyl group attached to the pyrazole ring, which contribute to its unique chemical properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is represented as follows:
This structure allows for various interactions with biological targets, making it an interesting candidate for medicinal chemistry.
The biological activity of pyrazole derivatives, including this compound, is often attributed to their ability to interact with specific enzymes and receptors. The formyl and carbamate groups may facilitate binding to nucleophilic sites on these targets, leading to modulation of their activity. This interaction can influence various biological pathways, including anti-inflammatory responses and enzyme inhibition.
Pharmacological Properties
Research has indicated that pyrazole derivatives exhibit a range of pharmacological properties:
- Anti-inflammatory Activity: Pyrazole compounds have been shown to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.
- Antimicrobial Effects: Some studies suggest that pyrazole derivatives possess antimicrobial properties, which could be useful in developing new antibiotics.
- Anticancer Potential: Recent investigations have highlighted the anticancer activity of pyrazole-based compounds against various cancer cell lines, including lung, colorectal, and breast cancers .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives:
-
Anticancer Research:
- A study demonstrated that compounds containing the 1H-pyrazole scaffold exhibited significant antiproliferative effects against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .
- Another investigation found that certain pyrazole derivatives could inhibit tumor growth in vivo, suggesting their potential as anticancer agents .
- Enzyme Inhibition:
- Antimicrobial Activity:
Comparative Analysis
A comparison of this compound with similar compounds reveals its unique functional groups that may enhance its reactivity and biological activity:
Compound Name | Key Functional Groups | Notable Activities |
---|---|---|
tert-Butyl (5-cyano-1-methyl-1H-pyrazol-4-yl)carbamate | Cyano group | Anticancer |
tert-Butyl (5-hydroxy-1-methyl-1H-pyrazol-4-yl)carbamate | Hydroxy group | Anti-inflammatory |
tert-Butyl (5-formyl-1-methyl-1H-pyrazol-4-yl)carbamate | Formyl group | Antimicrobial, anticancer |
The presence of the formyl group in this compound allows for further functionalization, enhancing its potential use in drug development.
Properties
IUPAC Name |
tert-butyl N-(1-tert-butyl-5-formylpyrazol-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-12(2,3)16-10(8-17)9(7-14-16)15-11(18)19-13(4,5)6/h7-8H,1-6H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSNAQBMCIBTSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)NC(=O)OC(C)(C)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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